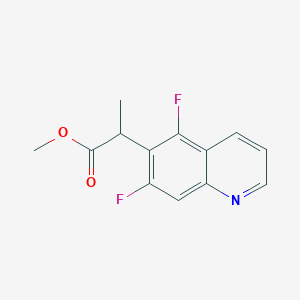

2-(5,7-Difluoro-quinolin-6-yl)-propionic acid methyl ester

Cat. No. B8598429

M. Wt: 251.23 g/mol

InChI Key: OTIXJCJUJCPMGW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08269013B2

Procedure details

As shown in step 1-iv, a mixture of 2-(4-amino-2,6-difluorophenyl)propanoic acid (19.0 g, 94.45 mmol), glycerol (35.83 g, 28.41 mL, 389.1 mmol), nitrobenzene (7.209 g, 6.028 mL, 58.56 mmol) and concentrated sulfuric acid (30.57 g, 16.61 mL, 311.7 mmol) was heated gently. After cessation of the initial vigorous reaction, the mixture was heated to 170° C. for 16 hours. After cooling, the volatiles were removed under reduced pressure, the residue dissolved in MeOH (150 mL), 150 mL of 6N NaOH were added, and the mixture was heated at 110° C. for 3 hours. After cooling to RT, the mixture was acidified with concentrated HCl to a pH of 3. The resulting dark precipitate was collected by filtration and washed with water. The precipitate was taken up in ethanol and thionyl chloride (11.24 g, 6.891 mL, 94.45 mmol) was carefully added dropwise. After addition was complete, the mixture was heated at 50° C. for 20 hours. After cooling to RT, the volatiles were removed under reduced pressure and the residue was dissolved in a mixture of sat'd NaHCO3 and DCM. The layers were separated and the aqueous layer extracted with DCM. The combined organics were dried over MgSO4, reduced in volume under reduced pressure, and subjected to medium-pressure silica gel chromatography (0% EtOAc/Hexanes to 30% in 36 minutes) to provide methyl 2-(5,7-difluoroquinolin-6-yl)propanoate (14.0 g, 56% yield for two steps). The methyl ester (5.0 g) was saponified by taking it up in methanol (30 mL), treating the resulting solution with NaOH (16.58 mL of 6 M, 99.50 mmol), and stirring at RT for 20 hours. After careful acidification with conc. HCl to a pH of 2, the resulting precipitate was collected by filtration and dried under high vacuum to provide 2-(5,7-difluoroquinolin-6-yl)propanoic acid, which was used as is in subsequent reactions. Compound 1003 can be prepared by the same procedure as used in the preparation of compound 1004 by replacing-diethyl 2-methylmalonate with diethyl malonate.

Yield

56%

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([CH:9]([CH3:13])[C:10]([OH:12])=[O:11])=[C:4]([F:14])[CH:3]=1.O[CH2:16][CH:17]([CH2:19]O)O.[N+]([C:24]1C=CC=CC=1)([O-])=O.S(=O)(=O)(O)O.S(Cl)(Cl)=O>>[F:14][C:4]1[C:5]([CH:9]([CH3:13])[C:10]([O:12][CH3:24])=[O:11])=[C:6]([F:8])[CH:7]=[C:2]2[C:3]=1[CH:16]=[CH:17][CH:19]=[N:1]2

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

19 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC(=C(C(=C1)F)C(C(=O)O)C)F

|

|

Name

|

|

|

Quantity

|

28.41 mL

|

|

Type

|

reactant

|

|

Smiles

|

OCC(O)CO

|

|

Name

|

|

|

Quantity

|

6.028 mL

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

16.61 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

6.891 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

170 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated gently

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After cessation of the initial vigorous reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the volatiles were removed under reduced pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue dissolved in MeOH (150 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

150 mL of 6N NaOH were added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated at 110° C. for 3 hours

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to RT

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting dark precipitate was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated at 50° C. for 20 hours

|

|

Duration

|

20 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to RT

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the volatiles were removed under reduced pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue was dissolved in a mixture of sat'd NaHCO3 and DCM

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer extracted with DCM

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organics were dried over MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

subjected to medium-pressure silica gel chromatography (0% EtOAc/Hexanes to 30% in 36 minutes)

|

|

Duration

|

36 min

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C2C=CC=NC2=CC(=C1C(C(=O)OC)C)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 14 g | |

| YIELD: PERCENTYIELD | 56% | |

| YIELD: CALCULATEDPERCENTYIELD | 95.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |